N-Benzylacrylamide
Overview
Description
N-Benzylacrylamide is an organic compound with the molecular formula C10H11NO. It is a derivative of acrylamide where the hydrogen atom on the nitrogen is replaced by a benzyl group. This compound is known for its applications in polymer chemistry, where it imparts valuable properties to polymeric materials, making them more elastic, resistant to water, chemicals, and heat, and enhancing the adhesion and antistatic properties of polymeric films .
Mechanism of Action
Target of Action
N-Benzylacrylamide (BAM) is a modified form of polyacrylamide, a class of macromolecules with numerous industrial applications . The primary targets of BAM are the polymer chains of polyacrylamide, where it acts as a modifying agent .
Mode of Action
BAM interacts with polyacrylamide chains, modifying their properties and behaviors. This interaction is believed to occur through diverse kinetics of mixed micelles composed of both surfactants and polymers . The steric factor of the surfactant molecules plays an important role in tuning the rheology of the polymer solution .
Biochemical Pathways
It’s known that bam modifies the rheological behaviors of hydrophobically modified polyacrylamide based on micellar kinetics . This suggests that BAM may influence the formation and behavior of micelles, which are crucial components in many biochemical processes.
Result of Action
The primary result of BAM’s action is the modulation of the rheological behaviors of polyacrylamide. This includes changes in viscosity and shear-thinning properties, which can be of great interest in applications such as enhanced oil recovery and painting formulation .
Action Environment
The action of BAM is influenced by various environmental factors. For instance, the presence of various surfactants can affect the kinetics of mixed micelles, thereby influencing the rheological behaviors of the polymer solution . Additionally, factors such as temperature and pH could potentially impact the efficacy and stability of BAM.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylacrylamide can be synthesized through the reaction of acrylonitrile with benzyl alcohol in the presence of an acid catalyst. The reaction is typically carried out at relatively low temperatures to prevent polymerization. The optimal temperature for the reaction is around 50°C, and the reaction is performed in the presence of a polymerization inhibitor such as copper(II) chloride dihydrate .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of acrylonitrile and benzyl alcohol with sulfuric acid as the catalyst. The reaction mixture is maintained at a low temperature (0-5°C) initially and then allowed to warm to room temperature over a period of two days. The product is then isolated through a series of extractions and distillations .
Chemical Reactions Analysis
Types of Reactions: N-Benzylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications.
Hydrolysis: It can be hydrolyzed to form N-benzylacrylic acid.
Substitution Reactions: It can undergo substitution reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or other polymerization initiators.
Hydrolysis: Typically carried out in the presence of a base or acid.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Poly(this compound): A polymer with enhanced properties.
N-Benzylacrylic Acid: Formed through hydrolysis.
Scientific Research Applications
N-Benzylacrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer to create polymers with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in hydrogels for tissue engineering.
Industry: Used in the production of adhesives, coatings, and antistatic materials.
Comparison with Similar Compounds
Acrylamide: The parent compound, which lacks the benzyl group.
N-Methylacrylamide: Similar structure but with a methyl group instead of a benzyl group.
N-Phenylacrylamide: Contains a phenyl group instead of a benzyl group.
Comparison: N-Benzylacrylamide is unique due to the presence of the benzyl group, which imparts additional properties such as increased hydrophobicity and enhanced interaction with other aromatic compounds. This makes it more suitable for applications where these properties are desired, compared to its similar compounds .
Properties
IUPAC Name |
N-benzylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHOLGYGRKZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157915 | |
Record name | N-Benzylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13304-62-6 | |
Record name | N-Benzylacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13304-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013304626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenamide, N-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Benzylacrylamide primarily used for in scientific research?
A1: this compound is frequently employed as a monomer in the synthesis of various polymers. Its hydrophobic nature, stemming from the benzyl group, makes it particularly valuable for creating amphiphilic polymers with self-folding properties in aqueous solutions. These polymers mimic the behavior of biomacromolecules like proteins. [, ] Additionally, this compound serves as a building block for synthesizing complex molecules with biological and material applications. [, , , , , , , ]
Q2: How does the structure of this compound contribute to its function in these applications?
A2: The structure of this compound plays a crucial role in its function. The acrylamide group enables polymerization, while the hydrophobic benzyl group introduces amphiphilicity, driving the self-assembly of polymers in water. [] This hydrophobic interaction is key for mimicking protein folding and creating materials with unique properties. Furthermore, the benzyl group can be modified to fine-tune the properties of the resulting polymers or act as a handle for further chemical transformations. [, , , , ]
Q3: Can you give specific examples of how this compound is used to synthesize complex molecules?
A3: this compound is a versatile starting material in organic synthesis. For example, it is used in electrophilic halospirocyclization reactions to create 4-halomethyl-2-azaspiro[4.5]decanes, which are valuable intermediates in medicinal chemistry. [] It is also used in photoredox-catalyzed reactions to synthesize difluoromethylated 2-azaspiro[4.5]deca-6,9-diene-3,8-diones, compounds with potential pharmaceutical applications. [] Other reactions include its use in the synthesis of azaspirocycles via Meerwein addition/cyclization, [] azaspirocyclohexadienones through palladium-catalyzed difunctionalization/dearomatization, [] and trifluoromethylated 2-azaspiro[4.5]decanes using copper-catalyzed trifluoromethylation. []
Q4: What are the implications of the self-folding behavior of this compound-containing polymers?
A5: The self-folding behavior of these polymers has significant implications for mimicking the complex structures and functions of proteins. Research shows that the spin-spin relaxation time (T2) of the hydrophobic segments in these polymers decreases with increased polymer collapse, indicating restricted mobility due to folding. [] This control over polymer conformation through self-assembly can be harnessed to design materials with tailored properties, such as drug delivery systems and biosensors. []
Q5: How is this compound contributing to advances in material science?
A6: this compound is instrumental in creating novel materials with desirable properties. For instance, it's a key component in synthesizing robust, self-healable, and shape-memory supramolecular hydrogels. [] These hydrogels are formed through multiple hydrogen bonding interactions between poly(N-acryloyl glycinamide-co-N-benzyl acrylamide) and agar, resulting in materials with potential applications in biomedical fields.
Q6: What are the environmental implications of using this compound?
A6: While the provided research doesn't explicitly address the environmental impact of this compound, it's crucial to consider the potential environmental consequences of its production, use, and disposal. Further research is needed to assess its biodegradability, ecotoxicological effects, and explore strategies for responsible waste management and sustainable alternatives.
Q7: What analytical techniques are commonly used to characterize this compound and its derivatives?
A8: Various analytical techniques are employed to characterize this compound and its derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, infrared (IR) spectroscopy for identifying functional groups, and polarimetry for studying chiral molecules. [] Additionally, techniques like size exclusion chromatography (SEC) can be used to determine the molecular weight and polydispersity of polymers containing this compound.
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